REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH3:15])[C:10](OCC)=[O:11].[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH3:15])[CH2:10][OH:11] |f:1.2|
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
More diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added
|
Type
|
STIRRING
|
Details
|
the solution stirred for a further 45 min
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
After this time more diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added
|
Type
|
STIRRING
|
Details
|
the solution stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
NH4Cl (sat., 10 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted off
|
Type
|
CUSTOM
|
Details
|
the gelatinous precipitate partitioned between ether (30 ml) and 1M HCl (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with petrol:EtOAc (3:1)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 546 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |